RH 795 Voltage-Sensitive Dye: An In-depth Technical Guide
RH 795 Voltage-Sensitive Dye: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the voltage-sensitive dye RH 795, a powerful tool for functional imaging of neuronal activity. Below, you will find detailed information on its core properties, mechanism of action, experimental protocols, and key performance characteristics, designed to assist researchers in its effective application.
Core Properties and Mechanism of Action
RH 795 is a fast-response potentiometric probe belonging to the styryl dye family, primarily utilized for the functional imaging of neurons.[1] Its mechanism of action is rooted in its electrochromic properties. The dye molecules insert into the outer leaflet of the plasma membrane. Changes in the transmembrane potential cause a shift in the electron distribution within the dye's chromophore, leading to a corresponding change in its fluorescence emission. This response is rapid, occurring on a sub-millisecond timescale, allowing for the detection of fast neuronal events such as action potentials.[2]
Spectrally, RH 795 is similar to another styryl dye, RH 414. However, a key advantage of RH 795 is that it does not induce arterial constriction during in vivo cortex staining, a physiological effect sometimes observed with RH 414.[1] It is important to note that the excitation and emission spectra of styryl dyes are sensitive to their environment. In cell membranes, the spectra are typically blue-shifted compared to their spectra in solvents like methanol.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₉Br₂N₃O₂ | [1] |
| Molecular Weight | 585.42 g/mol | [1] |
| Appearance | Orange-red solid | [1] |
| Solubility | Water | [1] |
| Storage | -20°C, protect from light | [1] |
Spectral Properties
| Condition | Excitation (λex) | Emission (λem) | Reference |
| In Methanol | 530 nm | 712 nm | [1] |
| In Cell Membranes (typical blue-shift) | ~510 nm (up to 20 nm shift) | ~632 nm (up to 80 nm shift) | [1] |
Key Performance Characteristics
The utility of a voltage-sensitive dye is determined by several key performance indicators. This section summarizes the available quantitative data for RH 795 and related styryl dyes.
Sensitivity and Signal-to-Noise Ratio
The sensitivity of a voltage-sensitive dye refers to the percentage change in fluorescence intensity per unit change in membrane potential (e.g., %ΔF/F per 100 mV). The signal-to-noise ratio (SNR) is a critical measure of the ability to detect true neuronal signals against background noise.
| Parameter | Value/Range | Notes | Reference |
| Fluorescence Change | ~3-10% per 100 mV | For the related styryl dye RH 237, a mean fractional fluorescence change of approximately 3%/100 mV has been reported.[3] Other fast-response probes can exhibit changes of around 10% per 100 mV.[2] | [2][3] |
| Signal-to-Noise Ratio (SNR) | ~60 (rms) | For RH 237 in cardiac action potential measurements with a 70 µm spot diameter. The SNR for RH 795 is reported to be independent of excitation light strength, which is advantageous for long-term experiments. | [3] |
Phototoxicity and Photobleaching
Phototoxicity refers to the damaging effect of light on cells, often mediated by the generation of reactive oxygen species by the excited fluorophore. Photobleaching is the irreversible loss of fluorescence due to photochemical destruction of the dye.
| Parameter | Observation | Experimental Context | Reference |
| Phototoxicity | Weak and slowly developing phototoxic effects. Negligible side effects observed in hippocampal slices and in vivo in cat and monkey visual cortices. | This makes RH 795 a better candidate for long-term experiments compared to some other dyes. | [2] |
| Photobleaching | Slow bleaching of the staining. A decrease in fractional fluorescence change of 20-25% was observed after 45 minutes for the related dye RH 237. | The rate of photobleaching can be mitigated by reducing illumination intensity and duration. | [3] |
Experimental Protocols
This section provides a detailed methodology for staining brain slices with RH 795, adapted from established protocols for in vitro voltage-sensitive dye imaging.
Reagent Preparation
-
Artificial Cerebrospinal Fluid (nACSF): Prepare nACSF containing (in mM): 130 NaCl, 3 KCl, 1.25 NaH₂PO₄, 1 MgCl₂, 2 CaCl₂, 26 NaHCO₃, and 10 dextrose. Ensure the solution is continuously bubbled with 95% O₂/5% CO₂ (carbogen) to maintain a physiological pH.
-
RH 795 Stock Solution: Dissolve 1 mg of RH 795 in 20 µl of ddH₂O to create a stock solution.
-
RH 795 Staining Solution: On the day of the experiment, prepare the staining solution fresh by diluting the stock solution in oxygenated nACSF to a final concentration of 0.1-0.2 mg/ml. It is crucial to keep this solution oxygenated and at the correct pH.
Brain Slice Preparation and Staining Procedure
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated nACSF.
-
Recovery: Allow the slices to recover in a chamber with continuously carbogenated nACSF for at least 45 minutes before staining. Slices can typically be used for at least 6 hours after this recovery period.[2]
-
Staining:
-
Transfer a single brain slice to a dry Petri dish.
-
Immediately cover the slice with approximately 80 µl of the freshly prepared RH 795 staining solution.
-
Incubate for 10-15 minutes at room temperature.[2]
-
-
Post-Staining:
-
After the incubation period, carefully remove the slice from the staining solution.
-
Transfer the stained slice to the recording chamber of the imaging setup.
-
Begin perfusion with fresh, oxygenated nACSF.
-
Note: While increasing the dye concentration might seem like a way to enhance the signal, higher concentrations can lead to increased phototoxicity and non-specific staining, which can degrade the overall signal quality.[2]
Signaling Pathways and Experimental Workflows
Mechanism of Voltage Sensing
The following diagram illustrates the fundamental mechanism by which styryl dyes like RH 795 report changes in membrane potential.
Caption: Mechanism of RH 795 Voltage Sensing.
Experimental Workflow for Brain Slice Imaging
This diagram outlines a typical experimental workflow for using RH 795 to study synaptic activity in brain slices.
Caption: Experimental Workflow for RH 795 Imaging.
Applications in Research and Drug Development
RH 795 and other voltage-sensitive dyes are invaluable tools in several areas of neuroscience and drug discovery:
-
Mapping Neuronal Circuits: The ability to image population-level neuronal activity allows for the detailed mapping of functional connectivity in brain regions like the hippocampus and neocortex.[4]
-
Studying Synaptic Integration: RH 795 can be used to visualize how neurons integrate excitatory and inhibitory postsynaptic potentials in their dendrites.[4]
-
Investigating Disease Models: By comparing neuronal activity patterns in healthy versus diseased tissue (e.g., from animal models of epilepsy or Alzheimer's disease), researchers can gain insights into the underlying pathophysiology.
-
High-Throughput Drug Screening: In vitro neuronal cultures stained with voltage-sensitive dyes can be used in high-throughput screening assays to identify compounds that modulate neuronal excitability. The fast response time of RH 795 is particularly advantageous for detecting subtle changes in neuronal firing patterns.
Conclusion
RH 795 is a robust and versatile voltage-sensitive dye with favorable properties for long-term functional imaging of neuronal populations. Its fast response kinetics, coupled with minimal phototoxicity, make it an excellent choice for a wide range of applications in neuroscience research and drug development. By following the detailed protocols and considering the performance characteristics outlined in this guide, researchers can effectively leverage the power of RH 795 to unravel the complexities of neural circuit function.
References
- 1. biotium.com [biotium.com]
- 2. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Fluorescence monitoring of rapid changes in membrane potential in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]
